Cas no 907216-28-8 (n-HexadecyltriMethylaMMoniuM-d42 BroMide)
n-HexadecyltriMethylaMMoniuM-d42 BroMide Chemical and Physical Properties
Names and Identifiers
-
- n-HexadecyltriMethylaMMoniuM-d42 BroMide
- Hexadecyltrimethylammonium Bromide-d42
- CID 121494050
- LZZYPRNAOMGNLH-ZBNOAGFHSA-M
- 907216-28-8
- tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide
- Cetrimonium (bromide)-d42
- HY-B1260S
- CS-0564116
- DA-72106
- N-Hexadecyltrimethylammonium-d42bromide
- Cetrimonium bromide-d42
- D99499
- 1-Hexadecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d33-aminium, N,N,N-tri(methyl-d3)-, bromide (9CI); Hexadecyltrimethylammonium Bromide-d42; Cetrimonium-D42 Bromide
- HEXADECYLTRIMETHYLAMMONIUM-D42 BROMIDE
-
- Inchi: 1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2;
- InChI Key: LZZYPRNAOMGNLH-ZBNOAGFHSA-M
- SMILES: [Br-].[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 405.51369g/mol
- Monoisotopic Mass: 405.51369g/mol
- Isotope Atom Count: 42
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 15
- Complexity: 181
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
n-HexadecyltriMethylaMMoniuM-d42 BroMide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H293866-10mg |
Hexadecyltrimethylammonium Bromide-d42 |
907216-28-8 | 10mg |
$ 213.00 | 2023-09-07 | ||
| TRC | H293866-100mg |
Hexadecyltrimethylammonium Bromide-d42 |
907216-28-8 | 100mg |
$ 1386.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490854-10 mg |
Hexadecyltrimethylammonium Bromide-d42, |
907216-28-8 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490854-10mg |
Hexadecyltrimethylammonium Bromide-d42, |
907216-28-8 | 10mg |
¥2858.00 | 2023-09-05 |
n-HexadecyltriMethylaMMoniuM-d42 BroMide Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on n-HexadecyltriMethylaMMoniuM-d42 BroMide
Research Brief on n-HexadecyltriMethylaMMoniuM-d42 BroMide (CAS: 907216-28-8) in Chemical Biology and Pharmaceutical Applications
The deuterated compound n-HexadecyltriMethylaMMoniuM-d42 BroMide (CAS: 907216-28-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique properties as a selectively deuterated surfactant. This stable isotopologue of the common cationic surfactant cetyltrimethylammonium bromide (CTAB) features 42 deuterium atoms replacing all hydrogen atoms in the hexadecyl chain, making it particularly valuable for advanced NMR studies, membrane protein research, and drug delivery system development.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's enhanced utility in investigating membrane-protein interactions. The deuterium labeling allows for improved signal resolution in 2H-NMR experiments, enabling researchers to study lipid bilayer dynamics with unprecedented precision. This has particular relevance for understanding the mechanisms of membrane-disrupting antimicrobial agents and the behavior of integral membrane proteins.
In pharmaceutical formulation research, n-HexadecyltriMethylaMMoniuM-d42 BroMide has shown promise in the development of deuterated drug delivery systems. A 2024 study in Molecular Pharmaceutics reported its use in creating deuterated micelles that exhibit improved stability and reduced metabolic clearance compared to their non-deuterated counterparts. The kinetic isotope effect resulting from deuteration appears to confer enhanced resistance to oxidative degradation pathways.
From a synthetic chemistry perspective, recent advances in the production of 907216-28-8 have focused on optimizing the deuteration process to achieve higher isotopic purity (>98% deuterium incorporation). The compound's growing importance is reflected in its increasing inclusion in specialized chemical catalogs and its designation as a key material for several NIH-funded research projects investigating novel antimicrobial strategies.
Ongoing clinical applications research is exploring the potential of n-HexadecyltriMethylaMMoniuM-d42 BroMide in deuterated pharmaceutical formulations. Preliminary results suggest that deuterated surfactants may offer advantages in terms of reduced toxicity profiles and improved pharmacokinetics, though comprehensive toxicological studies are still underway. The compound's unique properties continue to make it a subject of active investigation across multiple disciplines within chemical biology and pharmaceutical sciences.
907216-28-8 (n-HexadecyltriMethylaMMoniuM-d42 BroMide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)